molecular formula C17H21N3O2 B194254 Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate CAS No. 198904-85-7

Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate

Cat. No.: B194254
CAS No.: 198904-85-7
M. Wt: 299.37 g/mol
InChI Key: GIMJTKJSKPENNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate involves the reaction of 4-(pyridin-2-yl)benzyl hydrazine with tert-butyl chloroformate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as viral proteases. The compound inhibits the activity of these proteases, thereby preventing the replication of viruses. This inhibition is achieved through the formation of a stable complex between the compound and the protease, blocking the active site and rendering the enzyme inactive .

Comparison with Similar Compounds

  • N-1-(tert-butoxycarbonyl)-N-2-(4-(pyridin-2-yl)benzyl)hydrazine
  • Hydrazinecarboxylic acid, 2-[(4-(2-pyridinyl)phenyl)methyl]-, 1,1-dimethylethyl ester

Uniqueness: Tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate is unique due to its specific structure, which allows it to effectively inhibit viral proteases. This specificity makes it a valuable intermediate in the synthesis of antiviral agents, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(4-pyridin-2-ylphenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-11,19H,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMJTKJSKPENNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430867
Record name tert-Butyl 2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198904-85-7
Record name tert-Butyl 2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(tert-Butoxycarbonyl)-N′-[4-(pyridin-2-yl)phenylmethylidene]hydrazine (20 g, 67.3 mmol), isopropyl alcohol (80 ml) and palladium-carbon (1 g) were charged in a 300 ml four-necked flask and hydrogen was added at 50° C. under atmospheric pressure. Hydrogen was continuously added for 8 hr under the same conditions. The reaction mixture was filtered to remove the catalyst. After 90% of isopropyl alcohol in the obtained filtrate was evaporated by concentration, the same volume of heptane was added. The mixture was cooled with stirring and crystals were precipitated at around 40° C. The mixture was further cooled to 5° C. with stirring and the precipitated crystals were collected by filtration and dried to give 16.91 g of tert-butyl3-[4-(pyridin-2-yl)benzyl]carbazate as white crystals. The yield was 84.0% of N-(tert-butoxycarbonyl)-N′-[4-5 (pyridin-2-yl )phenylmethylidene]hydrazine
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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